methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common method includes the esterification of 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
- Methyl [6-chloro-7-(2-hydroxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
Uniqueness
Methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for instance, can influence its solubility and reactivity compared to similar compounds with different substituents.
Biological Activity
Methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound with significant biological activity, particularly in the fields of anti-inflammatory and cytotoxic research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound is classified as a coumarin derivative, characterized by a chromenone structure with various substituents that enhance its biological properties. Its structural formula can be represented as follows:
This molecular structure contributes to its solubility and reactivity, affecting its interaction with biological targets.
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound. In vitro assays demonstrated that this compound significantly reduces pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in LPS-stimulated macrophages.
Table 1: Cytokine Reduction by Methyl [6-chloro...acetate]
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
---|---|---|---|
IL-6 | 300 | 125 | 58.33 |
IL-1β | 250 | 100 | 60.00 |
TNF-α | 200 | 85 | 57.50 |
The compound showed an EC50 value of approximately 5.32 µM, indicating potent anti-inflammatory activity compared to standard treatments like dexamethasone .
2. Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines revealed that methyl [6-chloro...acetate] exhibits selective cytotoxicity towards malignant cells while sparing normal cells. The IC50 values ranged from 16.37 µM to 130 µM across different cell lines.
Table 2: Cytotoxicity Profile of Methyl [6-chloro...acetate]
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF7 | 45 |
A549 | 30 |
Normal Fibroblasts | >100 |
These results suggest that the compound has potential as a therapeutic agent in cancer treatment due to its ability to selectively target cancerous cells .
The mechanisms underlying the biological activity of methyl [6-chloro...acetate] involve modulation of key signaling pathways:
- NF-kB Pathway Inhibition : The compound significantly reduces NF-kB activation, leading to decreased expression of inflammatory mediators.
- Nrf2 Pathway Activation : It promotes the translocation of Nrf2 into the nucleus, enhancing the expression of antioxidant proteins such as HO-1, which further mitigates oxidative stress and inflammation .
Case Studies and Research Findings
Several case studies have examined the therapeutic potential of methyl [6-chloro...acetate]. A notable study involved pre-treatment of LPS-stimulated macrophages with the compound, resulting in a remarkable decrease in inflammatory cytokine levels and upregulation of protective genes.
Figure 1: Mechanistic Pathways Influenced by Methyl [6-chloro...acetate]
Mechanistic Pathways
This figure illustrates the pathways influenced by the compound, highlighting its dual role in reducing inflammation while promoting cellular protection.
Properties
Molecular Formula |
C16H15ClO7 |
---|---|
Molecular Weight |
354.74 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C16H15ClO7/c1-8-9-4-11(17)13(23-7-15(19)22-3)6-12(9)24-16(20)10(8)5-14(18)21-2/h4,6H,5,7H2,1-3H3 |
InChI Key |
HDXAOWHZFSFLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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